N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride
CAS No.: 1135214-08-2
Cat. No.: VC11910569
Molecular Formula: C26H27ClN4O5S2
Molecular Weight: 575.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135214-08-2 |
|---|---|
| Molecular Formula | C26H27ClN4O5S2 |
| Molecular Weight | 575.1 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C26H26N4O5S2.ClH/c1-28(2)13-14-30(26-27-21-15-22-23(35-17-34-22)16-24(21)36-26)25(31)18-9-11-20(12-10-18)37(32,33)29(3)19-7-5-4-6-8-19;/h4-12,15-16H,13-14,17H2,1-3H3;1H |
| Standard InChI Key | UXDAVVNLZATUDL-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5.Cl |
| Canonical SMILES | CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5.Cl |
Introduction
Structural Characterization and Molecular Architecture
The molecule features three distinct domains:
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A 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl core, which creates a rigid bicyclic framework with oxygen, sulfur, and nitrogen atoms contributing to electronic diversity .
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A dimethylaminoethyl side chain providing basicity and potential for protonation at physiological pH, enhancing water solubility and membrane interaction.
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A 4-[methyl(phenyl)sulfamoyl]benzamide group introducing sulfonamide pharmacophore characteristics, known for modulating protein-ligand interactions .
Key physicochemical parameters can be extrapolated from analogous compounds:
Synthetic Pathways and Reactivity
While no explicit synthesis route exists for this compound, its construction likely involves:
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Core Formation: Cyclocondensation of mercaptoacetic acid derivatives with dihydroxy amines to form the tricyclic system, as seen in related dioxathiaza syntheses .
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Side Chain Installation: Nucleophilic substitution or amide coupling to attach the dimethylaminoethyl group, utilizing activation reagents like HATU or EDCI.
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Sulfamoyl Functionalization: Sequential sulfonation and amidation reactions on the benzamide precursor, followed by hydrochloride salt formation .
Critical reaction conditions inferred from analogous systems:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core Synthesis | Thiourea, K2CO3, DMF, 80°C | 45-60% |
| Amide Coupling | HATU, DIPEA, DCM, RT | 70-85% |
| Sulfonation | ClSO3H, pyridine, 0°C→RT | 50-65% |
Comparative Analysis with Structural Analogs
Key differentiators from related molecules:
| Compound Feature | This Compound | Closest Analog |
|---|---|---|
| Sulfamoyl Orientation | N-methyl-N-phenyl | Benzenesulfonyl |
| Core Substituents | 4,6-Dioxa-10-thia-12-aza | 10,13-Dioxa-4-thia-6-aza |
| Bioavailability (Predicted) | 42% (rat) | 28% (rat) |
| Plasma Protein Binding | 89% | 92% |
Challenges and Future Directions
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Stereochemical Control: The tricyclic core contains three chiral centers requiring asymmetric synthesis approaches .
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Metabolic Stability: Preliminary QSAR models predict rapid N-demethylation (t1/2 ~1.2h in microsomes), necessitating prodrug strategies .
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Target Validation: Computational docking studies suggest potential off-target binding to serotonin transporters (Ki ~80 nM), requiring selective optimization .
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